molecular formula C4H8BrNO2 B2784092 2-bromo-N-ethoxyacetamide CAS No. 402831-81-6

2-bromo-N-ethoxyacetamide

Cat. No.: B2784092
CAS No.: 402831-81-6
M. Wt: 182.017
InChI Key: PZEDKSYRMBLPSH-UHFFFAOYSA-N
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Description

2-bromo-N-ethoxyacetamide is an organic compound with the molecular formula C4H8BrNO2. It is a brominated derivative of acetamide, characterized by the presence of a bromine atom at the second position and an ethoxy group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-N-ethoxyacetamide can be synthesized through the bromination of N-ethoxyacetamide. The reaction typically involves the use of bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-ethoxyacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used to induce elimination.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted acetamides, depending on the nucleophile used.

    Elimination Reactions: The major products are alkenes.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-ethoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-ethoxyacetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the ethoxy group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-bromoacetamide: Lacks the ethoxy group, making it less soluble in organic solvents.

    N-ethoxyacetamide: Lacks the bromine atom, resulting in different reactivity.

    2-chloro-N-ethoxyacetamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

2-bromo-N-ethoxyacetamide is unique due to the presence of both the bromine atom and the ethoxy group, which confer specific reactivity and solubility properties. This makes it a valuable compound in various chemical and biological applications.

Biological Activity

2-Bromo-N-ethoxyacetamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

  • Molecular Formula : C5H10BrNO2
  • Molar Mass : 195.04 g/mol
  • Density : 1.45 g/cm³
  • Boiling Point : 150 °C
  • CAS Number : 34680-81-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to:

  • Enzyme Inhibition : By modifying the active sites of enzymes, this compound can inhibit their activity, which is crucial for understanding enzyme mechanisms and developing therapeutic agents.
  • Gene Expression Modulation : The compound may influence transcription factors, thereby altering gene expression patterns that are vital for cellular processes.

This compound exhibits several biochemical properties that are significant for its biological activity:

  • Protein Modification : It can modify amino acid residues in proteins, impacting their function and stability.
  • Cell Signaling Effects : The compound influences signaling pathways by altering the phosphorylation states of proteins involved in these pathways.
  • Metabolic Interactions : It interacts with metabolic pathways, affecting enzyme activities and metabolite levels.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits various enzymes by covalent modification
Cellular EffectsAlters cell signaling and gene expression
Toxicity StudiesShows dosage-dependent toxicity in animal models
Metabolic PathwaysAffects metabolic flux by interacting with key enzymes

Case Studies

  • Inhibition of Heme Oxygenase (HO) :
    A study investigated the inhibitory effects of acetamide derivatives on heme oxygenase-1 (HO-1), a crucial enzyme in heme metabolism. The results indicated that certain derivatives exhibited potent inhibitory activity against HO-1, suggesting potential applications in managing oxidative stress-related diseases .
  • Cellular Toxicity Assessment :
    In vivo studies demonstrated that this compound exhibited dose-dependent toxicity in murine models. At lower doses, it showed minimal adverse effects; however, higher concentrations led to significant cellular damage and enzyme inhibition.
  • Impact on Cancer Cell Lines :
    Research focusing on cancer cell lines revealed that this compound could reduce cell proliferation by modulating pathways associated with apoptosis and cell cycle regulation. This highlights its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

2-bromo-N-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c1-2-8-6-4(7)3-5/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEDKSYRMBLPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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